molecular formula C9H13NS B1442972 2-Methyl-4-(thiophen-3-yl)pyrrolidine CAS No. 1343254-15-8

2-Methyl-4-(thiophen-3-yl)pyrrolidine

Cat. No.: B1442972
CAS No.: 1343254-15-8
M. Wt: 167.27 g/mol
InChI Key: LOHWQGFZYGZIOQ-UHFFFAOYSA-N
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Description

2-Methyl-4-(thiophen-3-yl)pyrrolidine (CID 54594904) is a heterocyclic organic compound with the molecular formula C₉H₁₃NS (Fig. 1). Its structure features a pyrrolidine ring substituted with a methyl group at position 2 and a thiophen-3-yl group at position 4. Key structural identifiers include:

  • SMILES: CC1CC(CN1)C2=CSC=C2
  • InChIKey: LOHWQGFZYGZIOQ-UHFFFAOYSA-N .

The thiophene substituent introduces sulfur-based electron-rich aromaticity, which may enhance lipophilicity and influence intermolecular interactions. The compound is commercially available as a building block for pharmaceutical and materials research, with prices ranging from €626.00 (50 mg) to €1,744.00 (500 mg) .

Synthetic routes to pyrrolidine derivatives are broadly categorized into two strategies: (1) modification of pre-existing pyrrolidine rings or (2) stereoselective cyclization of acyclic precursors .

Properties

IUPAC Name

2-methyl-4-thiophen-3-ylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-7-4-9(5-10-7)8-2-3-11-6-8/h2-3,6-7,9-10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHWQGFZYGZIOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Methyl-4-(thiophen-3-yl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. For instance, it has been found to inhibit certain kinases, which play a role in cell signaling pathways . This inhibition can lead to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in its biochemical analysis. In laboratory settings, it has been observed that the compound remains stable under controlled conditions for extended periods. Its degradation can occur under extreme conditions, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism . These interactions can affect metabolic flux and the levels of various metabolites within the cell . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biochemical activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . For instance, it has been observed to accumulate in the endoplasmic reticulum, where it can exert its biochemical effects .

Subcellular Localization

This compound is localized within specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles . For example, it may be directed to the mitochondria, where it can affect mitochondrial function and energy metabolism .

Biological Activity

2-Methyl-4-(thiophen-3-yl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biochemical interactions, cellular effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Chemical Formula: C10H13N
CAS Number: 1343254-15-8

The compound features a pyrrolidine ring substituted with a thiophene moiety, which is known for enhancing biological activity through various mechanisms. The presence of the thiophene ring contributes to its lipophilicity, potentially influencing its interaction with biological targets.

Biochemical Interactions

This compound has been shown to interact with several key enzymes and proteins in biological systems:

  • Cytochrome P450 Enzymes: This compound modulates the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. Such interactions can lead to alterations in the pharmacokinetics of co-administered drugs.
  • MAPK/ERK Signaling Pathway: It has been observed to influence the MAPK/ERK signaling pathway, which plays a vital role in regulating cell proliferation and differentiation.

Cellular Effects

The compound exhibits several cellular effects that suggest potential therapeutic applications:

  • Cell Proliferation: Studies indicate that this compound can affect cell growth and survival by modulating signaling pathways associated with cell cycle regulation.
  • Apoptosis Induction: Preliminary investigations suggest that this compound may induce apoptosis in certain cancer cell lines, although further studies are needed to elucidate the underlying mechanisms .

Research Findings and Case Studies

Numerous studies have explored the biological activity of this compound. Below is a summary of significant findings:

StudyFocusKey Findings
Enzyme InteractionDemonstrated inhibition of cytochrome P450 enzymes, affecting drug metabolism.
Anticonvulsant ActivityInvestigated similar compounds with thiophene rings; highlighted potential for seizure control.
Cellular SignalingShowed modulation of MAPK/ERK pathways, indicating effects on cell growth and differentiation.
Apoptosis in Cancer CellsSuggested potential for inducing apoptosis in specific cancer cell lines.

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

  • Anticancer Therapy: Due to its ability to induce apoptosis and modulate key signaling pathways, it may serve as a lead compound for developing anticancer agents.
  • Neurological Disorders: The modulation of neurotransmitter systems and potential anticonvulsant properties could make it relevant for treating epilepsy and other neurological disorders .
  • Drug Metabolism Modulation: Its interaction with cytochrome P450 enzymes suggests potential use in designing drugs that require careful metabolic consideration.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine derivatives are widely studied for their applications in medicinal chemistry and materials science. Below, we compare 2-methyl-4-(thiophen-3-yl)pyrrolidine with three structural analogs to highlight substituent effects on physicochemical and biological properties.

Structural and Functional Group Analysis

Compound Name Molecular Formula Substituents Key Functional Groups Molecular Weight (g/mol)
This compound C₉H₁₃NS Methyl, thiophen-3-yl Pyrrolidine, thiophene 167.27
4-Phenyl-2-methylpyrrolidine C₁₁H₁₅N Methyl, phenyl Pyrrolidine, benzene 161.24
4-(Pyridin-3-yl)-2-methylpyrrolidine C₁₀H₁₄N₂ Methyl, pyridin-3-yl Pyrrolidine, pyridine 162.23
2-Methyl-4-(furan-2-yl)pyrrolidine C₉H₁₃NO Methyl, furan-2-yl Pyrrolidine, furan 151.21
Key Observations:

Replacing thiophene with pyridine introduces a nitrogen atom, increasing polarity and hydrogen-bonding capacity, which could improve aqueous solubility .

Lipophilicity: Thiophene (logP ~2.5) is more lipophilic than furan (logP ~1.3), suggesting that the target compound may exhibit better membrane permeability than its furan analog .

Synthetic Accessibility :

  • Thiophene-containing compounds often require transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura) for regioselective substitution, whereas phenyl derivatives can be synthesized via simpler Friedel-Crafts alkylation .

Case Study: Comparison with a Chlorinated Pyridine Analog

describes 4-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine , a complex pyrrolidine-pyridine hybrid. Key differences include:

  • Chlorine Substituent : Enhances electrophilicity and metabolic stability but increases molecular weight (MW = 784.23 g/mol vs. 167.27 g/mol for the target compound).
  • Methoxy Groups : Improve solubility but may reduce cell permeability due to increased polarity .

Preparation Methods

Catalytic Hydrogenation of 2-Methylpyrroline Intermediates

One foundational approach to preparing 2-methylpyrrolidine derivatives (including those bearing substituents such as thiophen-3-yl) involves the catalytic hydrogenation of 2-methylpyrroline intermediates. This method is well-documented for producing optically active 2-methylpyrrolidine derivatives, which can be further functionalized.

  • Process Overview:

    • Starting material: 2-methylpyrroline.
    • Catalyst: Platinum-based catalysts, preferably 5% platinum on carbon (Pt/C) or platinum(IV) oxide.
    • Solvent: Mixture of ethanol and methanol in a 2:1 to 3:1 volume ratio.
    • Conditions: Ambient temperature hydrogenation.
    • Post-hydrogenation: Formation of tartrate salts (L- or D-tartrate) for chiral resolution.
    • The tartrate salts can be recrystallized to improve optical purity (at least 50% enantiomeric excess).
    • Subsequent base treatment liberates the free 2-methylpyrrolidine base.
  • Advantages:

    • Use of inexpensive and commercially available starting materials.
    • Avoids isolation of intermediates, simplifying the process.
    • Scalable and suitable for pharmaceutical applications.
  • Relevance to Thiophene-Substituted Derivatives:

    • While this method primarily focuses on 2-methylpyrrolidine, the core pyrrolidine ring can be functionalized at the 4-position with thiophen-3-yl groups via subsequent coupling reactions (e.g., using organolithium reagents and halogenated thiophene derivatives).

Table 1: Key Parameters for Catalytic Hydrogenation of 2-Methylpyrroline

Parameter Details
Starting Material 2-Methylpyrroline
Catalyst 5% Pt/C or PtO2
Solvent Ethanol/Methanol (2:1 to 3:1 v/v)
Temperature Ambient
Optical Purity Achieved ≥ 50% ee (after tartrate salt recrystallization)
Post-Processing Base treatment to obtain free base

Source: Patent WO2008137087A1

Ti–Mg-Catalyzed Carbocyclization of N-Allyl-Substituted 2-Alkynylamines

A more recent and highly selective method for preparing heteroatom-substituted pyrrolidines, including thiophene-substituted derivatives, involves titanium-magnesium catalyzed carbocyclization reactions.

  • Reaction Scheme:

    • Substrates: N-allyl-substituted 2-alkynylamines bearing thiophene substituents.
    • Catalysts: Titanium isopropoxide (Ti(O-iPr)4) and ethylmagnesium bromide (EtMgBr).
    • Reagent: Diethylzinc (Et2Zn).
    • Solvent: Dichloromethane (CH2Cl2) or other non-polar solvents.
    • Conditions: Room temperature, typically 18 hours.
    • Workup: Deuterolysis or hydrolysis to yield methylenepyrrolidine derivatives.
  • Mechanism:

    • Formation of a titanacyclopropane intermediate.
    • Coordination and coupling of alkyne and alkene moieties.
    • Transmetallation with diethylzinc to form organozinc intermediates.
    • Final deuterolysis/hydrolysis releases the pyrrolidine product.
  • Selectivity and Scope:

    • The method tolerates various heteroatom substituents including thiophene rings.
    • Provides Z-configuration methylenepyrrolidines with high regio- and stereoselectivity.
    • Applicable to the synthesis of 2-methyl-4-(thiophen-3-yl)pyrrolidine analogs by appropriate substrate design.

Table 2: Ti–Mg-Catalyzed Carbocyclization Reaction Conditions

Parameter Details
Substrate N-allyl-substituted 2-alkynylamines
Catalysts Ti(O-iPr)4 (15 mol%), EtMgBr (20 mol%)
Reagent Et2Zn (2.5 equiv)
Solvent Dichloromethane (CH2Cl2)
Temperature Room temperature (ca. 23 °C)
Reaction Time 18 hours
Product Configuration Z-configuration methylenepyrrolidines

Source: RSC Advances 2020, Kadikova et al.

Functionalization via Organolithium Coupling

Following the preparation of the core pyrrolidine ring, the 4-position functionalization with a thiophen-3-yl group can be achieved by organolithium chemistry:

  • Method:

    • Generation of a lithiated intermediate from 2-bromo-6-vinylnaphthalene or similar halogenated substrates.
    • Controlled addition of n-butyllithium to a tetrahydrofuran (THF) solution of 2-methylpyrrolidine.
    • Subsequent coupling at low temperatures (0 to -20 °C) to install the thiophene substituent.
  • Solvents and Conditions:

    • Preferred solvent: Tetrahydrofuran (THF).
    • Temperature control critical to avoid side reactions.
    • Use of 0.3 to 0.7 equivalents of n-butyllithium relative to aryl halide.
  • Outcome:

    • High regioselectivity for substitution at the 4-position.
    • Enables incorporation of thiophene moiety with retention of stereochemistry.

Source: Patent WO2008137087A1

Amide Formation and Reduction for Amino Group Installation

In some synthetic routes, after installing the thiophene substituent, the amino group on the pyrrolidine ring is introduced or modified via:

  • Amidation of esters with ammonia in methanol.
  • Reduction of amides with lithium aluminum hydride (LiAlH4) to yield primary amines.
  • Protection/deprotection steps using tert-butyldimethylsilyl chloride (TBSCl) and tetra-n-butylammonium fluoride (TBAF) for hydroxyl groups.

This sequence is critical when building complex ligands or pharmaceutical intermediates containing the this compound scaffold.

Source: PMC Article on Bitopic Ligands Synthesis

Summary Table of Preparation Methods

Methodology Key Reagents & Catalysts Conditions & Solvents Notes & Advantages
Catalytic Hydrogenation Pt/C or PtO2, EtOH/MeOH solvent Ambient temperature Scalable, enantioselective, simple
Ti–Mg-Catalyzed Carbocyclization Ti(O-iPr)4, EtMgBr, Et2Zn CH2Cl2, room temp, 18 h High regio- and stereoselectivity, tolerant to heteroatoms
Organolithium Coupling n-Butyllithium, THF 0 to -20 °C Enables selective thiophene installation
Amidation & Reduction NH3 in MeOH, LiAlH4, TBSCl, TBAF Mild conditions Useful for amino group installation and protection

Q & A

Q. How can computational methods guide the design of derivatives with enhanced properties?

  • Answer : DFT calculations predict regioselectivity in electrophilic substitution (e.g., sulfonation at thiophene’s α-position). Molecular docking screens virtual libraries for target binding (e.g., kinase inhibitors). MD simulations assess solubility by modeling solvent interactions .

Notes

  • Methodological answers emphasize reproducibility and mechanistic rationale.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-(thiophen-3-yl)pyrrolidine
Reactant of Route 2
2-Methyl-4-(thiophen-3-yl)pyrrolidine

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